6-(Methylamino)pyridin-3-OL

Amyloid Imaging Alzheimer's Disease PET Radioligand

Researchers face non-specific binding and poor signal-to-background ratios when using conventional aminopyridine scaffolds for CNS radioligand development. 6-(Methylamino)pyridin-3-OL directly addresses this limitation. - Enables a 5.6-fold contrast enhancement (signal-to-background 4.5 vs. 0.8 for PIB) in amyloid imaging probes, as validated by AZD2184 (Kd 8.4 nM). - Calculated LogP of 0.25 and TPSA of 48.4 Ų provide an optimized polarity profile for blood-brain barrier penetration while retaining two H-bond donors. - Serves as a versatile Suzuki-Miyaura coupling partner via its boronic acid derivative (CID 18329797), enabling direct installation into heterobiaryl screening libraries.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B13928228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)pyridin-3-OL
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)O
InChIInChI=1S/C6H8N2O/c1-7-6-3-2-5(9)4-8-6/h2-4,9H,1H3,(H,7,8)
InChIKeyGLMOETVLMWPNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylamino)pyridin-3-OL Procurement Guide


6-(Methylamino)pyridin-3-OL (CAS 1196154-64-9) is a disubstituted pyridine featuring a hydroxyl group at the 3-position and a methylamino group at the 6-position. This substitution pattern confers a calculated partition coefficient (LogP) of 0.25 and a topological polar surface area (TPSA) of 48.4 Ų . Unlike its primary amine analog 6-aminopyridin-3-ol (LogP 0.22), the N-methyl substitution enhances lipophilicity while preserving hydrogen-bond donor/acceptor capacity, making it a strategically differentiated intermediate for central nervous system (CNS) radioligand discovery and kinase inhibitor programs [1].

1 CNS radioligand intermediate with balanced polarity (LogP ~0.25, TPSA 48.4 Ų)
2 Kinase inhibitor / PROTAC building block featuring N-methylamino-3-pyridinol core
3 Convertible to boronic acid for Suzuki-Miyaura heterobiaryl library synthesis

Why Generic Amino Congeners Fail in CNS Applications


The single N-methyl group on 6-(Methylamino)pyridin-3-OL is not a conservative substitution. In the context of the amyloid radioligand AZD2184 (2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol), this motif delivers a signal-to-background ratio of 4.5 versus 0.8 for the Pittsburgh compound B (PIB), which employs a 4-methylamino-phenyl scaffold [1]. Replacing the methylamino group with a primary amine eliminates the optimal balance of affinity and non-specific binding, while dimethylation introduces excessive steric bulk that disrupts the planar binding conformation required for amyloid fibril intercalation. Generic interchange of 6-aminopyridin-3-ol or 6-(dimethylamino)pyridin-3-ol into this pharmacophore leads to a quantifiable loss of imaging contrast and target engagement [2].

Target 6-(Methylamino)pyridin-3-OL
6-Aminopyridin-3-ol — Primary amine congener may reduce signal-to-background contrast and alter non-specific binding profile; LogP shift alone does not guarantee interchangeable CNS penetration.
Avoid 6-(Dimethylamino)pyridin-3-ol
6-(Dimethylamino)pyridin-3-ol — Loss of N–H hydrogen-bond donor (HBD 1 vs. 2) may disrupt amyloid fibril binding conformation; steric bulk incompatible with planar intercalation motif.
Regioisomer risk 2-Amino-6-methylpyridin-3-ol
2-Amino-6-methylpyridin-3-ol — Different substitution pattern deactivates ring toward Pd-catalyzed cross-coupling; boronic acid route not applicable, limiting modular library synthesis.

Differentiation Evidence for the Methylamino Scaffold


Autoradiography Signal-to-Background Ratio vs. Pittsburgh Compound B

The 6-(methylamino)pyridin-3-ol fragment is the core scaffold of AZD2184. Direct head-to-head in vitro autoradiography on human Alzheimer's disease cortical sections demonstrates that [³H]AZD2184 achieves a signal-to-background ratio of 4.5 at 1 nM, compared to 0.8 for [³H]PIB at the same concentration [1]. The superior contrast is driven by substantially lower non-specific background binding.

Autoradiography contrast
Head-to-head
Signal-to-background 4.5 vs. 0.8 for [³H]PIB at 1 nM; 5.6-fold ratio advantage
Supports amyloid PET tracer research with higher imaging contrast potential
In vitro human AD cortical sections; contrast driven by lower non-specific binding
Amyloid Imaging Alzheimer's Disease PET Radioligand

Calculated Lipophilicity vs. 6-Aminopyridin-3-ol

The N-methyl substitution in 6-(methylamino)pyridin-3-ol yields a calculated LogP of 0.25, compared to 0.22 for the primary amine analog 6-aminopyridin-3-ol [1]. While the absolute shift appears modest (+0.03 log units), the incremental lipophilicity translates to measurably improved brain uptake in the AZD2184 series: approximately 1% of the injected dose reaches the brain within 2 minutes post intravenous administration .

Calculated LogP
Cross-study
0.25 (methylamino) vs. 0.22 (primary amine); +0.03 units
May support incremental CNS penetration optimization while retaining HBD capacity
Computed values; brain uptake ~1% ID at 2 min observed in AZD2184 series
Physicochemical Properties CNS Drug Design LogP

Hydrogen-Bond Donor Capacity vs. Dimethylamino Scaffold

6-(Methylamino)pyridin-3-ol retains one N–H hydrogen-bond donor (HBD = 2 from OH + NH), whereas the dimethylamino analog 6-(dimethylamino)pyridin-3-ol reduces HBD count to 1 (OH only) [1]. In the AZD2184 pharmacophore, this N–H donor is likely critical for amyloid fibril binding; replacement with a tertiary amine would eliminate this polar interaction and is expected to substantially reduce binding affinity, consistent with the established structure-activity relationships of amyloid-binding benzothiazoles.

H-bond donor count
Class-level
HBD = 2 (OH + NH) vs. 1 for dimethylamino analog
Retains H-bond donor of primary amine with increased lipophilicity; may support balanced CNS scaffold design
Loss of NH in dimethyl analog expected to reduce amyloid fibril binding affinity
Medicinal Chemistry Binding Affinity Scaffold Selection

Suzuki-Miyaura Cross-Coupling Versatility

6-(Methylamino)pyridin-3-ol is readily converted to the corresponding boronic acid (CAS 774170-15-9), a building block with 3 hydrogen-bond donors and 4 hydrogen-bond acceptors that enables efficient Suzuki-Miyaura coupling for the construction of biaryl and heterobiaryl scaffolds [1]. This defines a synthetic path that is not accessible with the 2-amino-6-methylpyridin-3-ol isomer (CAS 20348-16-7), where the amino group at position 2 deactivates the pyridine ring toward oxidative addition in metal-catalyzed cross-couplings.

Suzuki coupling access
Class-level
Boronic acid derivative (CID 18329797) enables Pd-catalyzed biaryl formation
Enables modular heterobiaryl library synthesis; synthetic versatility may support parallel SAR
2-amino regioisomer electronically deactivated toward cross-coupling
Synthetic Chemistry Cross-Coupling Building Block

Optimal Procurement Scenarios for CNS and Degrader Programs


Next-Generation Amyloid PET Radioligand Development

Programs aiming to improve upon the imaging contrast of Pittsburgh Compound B (PIB; signal-to-background 0.8) should prioritize 6-(methylamino)pyridin-3-ol as the core scaffold. As demonstrated by AZD2184, this building block enables a 5.6-fold contrast enhancement (4.5 vs. 0.8) through reduced non-specific binding while maintaining nanomolar affinity for amyloid fibrils (Kd 8.4 ± 1.0 nM) [1]. Procurement of this intermediate positions radioligand discovery teams to exploit the differentiated binding profile validated in human AD cortical tissue autoradiography.

CNS-Penetrant Kinase Inhibitors and PROTAC Degraders

When designing kinase inhibitors or PROTAC degraders intended for CNS targets, the methylamino-pyridinol scaffold offers a calculated LogP of 0.25 with retention of two hydrogen-bond donors [1]. This balanced polarity profile—lipophilic enough for blood-brain barrier penetration yet polar enough to maintain solubility—makes it the preferred intermediate over the more polar 6-aminopyridin-3-ol (LogP 0.22) and the over-alkylated 6-(dimethylamino)pyridin-3-ol which sacrifices the critical N–H donor. The scaffold's 1% brain uptake in the AZD2184 rat model provides a quantitative PK benchmark for CNS drug discovery teams [2].

Modular Heterobiaryl Library Synthesis

Research groups constructing heterobiaryl libraries for high-throughput screening should procure 6-(methylamino)pyridin-3-ol for conversion to the corresponding boronic acid (CID 18329797). This derivative serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling direct installation of the methylamino-pyridinol pharmacophore into diverse biaryl frameworks [1]. Unlike the regioisomeric 2-amino-6-methylpyridin-3-ol, the 6-methylamino-3-hydroxy substitution pattern does not deactivate the pyridine ring toward metal-catalyzed cross-coupling, offering a more convergent synthetic route for medicinal chemistry optimization.

SAR Studies on Anti-Angiogenic Agents

Patent literature (EP 2796450, US 2012/0329794) establishes 6-aminopyridin-3-ol derivatives as promising anti-angiogenic scaffolds with activity in chorioallantoic membrane models [1]. 6-(Methylamino)pyridin-3-ol serves as the direct N-methylated analog for SAR exploration of the C6-amino substituent effects on angiogenesis inhibition. Procurement of this intermediate enables systematic evaluation of whether N-methylation enhances or diminishes the anti-angiogenic phenotype relative to the primary amine parent series, a critical decision point in lead optimization.

Application
Selection Property
Validation Focus
Amyloid PET radioligand research
Scaffold with reduced non-specific binding profile
In vitro autoradiography contrast and Kd determination
CNS-penetrant kinase inhibitor / PROTAC programs
Balanced LogP and H-bond donor count
Brain uptake and target engagement assays
Modular heterobiaryl library synthesis
Boronic acid derivative accessibility
Suzuki-Miyaura coupling efficiency and scope
Angiogenesis pathway compound screening
N-Methyl analog of 6-aminopyridin-3-ol anti-angiogenic scaffold
Angiogenesis inhibition assay endpoints (e.g., CAM model)
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